4-(3-phenyl-1-benzofuran-2-yl)butan-2-one
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Overview
Description
4-(3-phenyl-1-benzofuran-2-yl)butan-2-one is a complex organic compound that features a benzofuran ring fused with a phenyl group and a butanone side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-phenyl-1-benzofuran-2-yl)butan-2-one typically involves multi-step organic reactions. One common method includes the condensation of phenols with arylglyoxals and cyclic 1,3-diketones, followed by photocyclization and aromatization . The reaction conditions often require the presence of catalysts such as zinc chloride (ZnCl₂) and involve steps like reductive desulfurization .
Industrial Production Methods
Industrial production methods for this compound are less documented but would likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-phenyl-1-benzofuran-2-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4-(3-phenyl-1-benzofuran-2-yl)butan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-phenyl-1-benzofuran-2-yl)butan-2-one involves its interaction with various molecular targets. The benzofuran ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity . The phenyl group and butanone side chain can further influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler structure with similar biological activities.
4-Phenyl-3-buten-2-one: Shares the phenyl and butanone moieties but lacks the benzofuran ring.
1-hydroxy-4-(3-phenyl-1-benzofuran-7-yl)butan-2-one: A hydroxylated derivative with potentially different reactivity and biological properties.
Uniqueness
4-(3-phenyl-1-benzofuran-2-yl)butan-2-one is unique due to its combination of a benzofuran ring with a phenyl group and a butanone side chain. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(3-phenyl-1-benzofuran-2-yl)butan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c1-13(19)11-12-17-18(14-7-3-2-4-8-14)15-9-5-6-10-16(15)20-17/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLJGRSLWDZFSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=C(C2=CC=CC=C2O1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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